2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl-
Overview
Description
2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a hydroxyethylamino group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- typically involves the reaction of 6-methyl-2-pyridone with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced at the 4-position of the pyridone ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or water for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(2-carboxyethyl)amino]-6-methyl-2(1H)-pyridinone.
Reduction: Formation of 4-[(2-hydroxyethyl)amino]-6-methyl-1,2-dihydropyridinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
- 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives
Uniqueness
2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(9-2-3-11)5-8(12)10-6/h4-5,11H,2-3H2,1H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMNXXJJQCQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484649 | |
Record name | CTK2E5319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61191-00-2 | |
Record name | CTK2E5319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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